Cas no 974-23-2 (16a,17-Epoxy-3b-hydroxypregn-5-en-20-one)

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one structure
974-23-2 structure
Product Name:16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
N.o CAS:974-23-2
MF:C21H30O3
MW:330.461106777191
MDL:MFCD00135147
CID:40432
PubChem ID:24894584
Update Time:2025-05-22

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Propriedades químicas e físicas

Nomes e Identificadores

    • 16a,17-Epoxy-3b-hydroxypregn-5-en-20-one
    • 16-alpha,17-alpha-epoxy-3-beta-hydroxypregn-5-en-20-one
    • 16,17-Epoxy-3-hydroxypregn-5-en-20-one
    • EPOXYPREGNENOLONE
    • 16,17-ALPHA EPOXY PREGNENOLONE
    • 16,17-EPOXYPREGNENOLONE
    • 16ALPHA,17ALPHA-EPOXYPREGNENOLONE
    • 1-((3S,8R,9S,10R,13S,14S,16R,17S)-3-HYDROXY-10,13-DIMETHYL-1,2,3,4,7,8,9,10,11,12,13,14,15,16-TETRADECAHYDRO-20-OXA-CYCLOPROPA[16,17]CYCLOPENTA[A]PHENANTHREN-17-YL)-ETHANONE
    • 3BETA-HYDROXY-16ALPHA,17ALPHA-EPOXY-5-PREGNEN-20-ONE
    • 16,17-α Epoxypregnenolone
    • 16,17-alpha Epoxy Pregenenolone
    • 16α,17α-Epoxypregnenolone
    • 16a,17a-Epoxy-3b-hydroxypregn-5-en-20-one
    • (3β,16α)-16,17-Epoxy-3-hydroxypregn-5-en-20-one (ACI)
    • 16,17-Epoxy-17H-cyclopenta[a]phenanthrene, pregn-5-en-20-one deriv. (ZCI)
    • Pregn-5-en-20-one, 16α,17-epoxy-3β-hydroxy- (6CI, 8CI)
    • 16,17α-Epoxypregnenolone
    • 16α,17-Epoxy-3β-hydroxypregn-5-en-20-one
    • 16α,17α-Epoxy-3β-hydroxy-5-pregnen-20-one
    • 16α,17α-Epoxypregn-5-en-3β-ol-20-one
    • 16α,17α-Oxidopregnenolone
    • 3β-Hydroxy-16α,17α-epoxy-5-pregnen-20-one
    • 5-Pregnen-16α,17α-epoxy-3β-ol-20-one
    • NSC 122401
    • 16,17alpha-epoxypregnenolone
    • 16A,17A-epoxypregnenolone
    • 3beta-hydroxy-16alpha,17alpha-epoxypregnenolone
    • A Epoxypregnenolone
    • STK801868
    • AS-69036
    • W-100107
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]octadec-16-en-6-yl]ethan-1-one
    • CHEBI:145045
    • 16alpha,17alpha-Oxidopregnenolone
    • BBL029913
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
    • (3beta,16alpha)-3-hydroxy-16,17-epoxypregn-5-en-20-one
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-HYDROXY-7,11-DIMETHYL-5-OXAPENTACYCLO[8.8.0.0(2),?.0?,?.0(1)(1),(1)?]OCTADEC-16-EN-6-YL]ETHANONE
    • 974-23-2
    • A,16
    • 16,17-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3b,16a)-
    • 1-[(1R,2S,4R,6S,7S,10S,11R,14S)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone
    • Pregn-5-en-20-one, 16alpha,17-epoxy-3beta-hydroxy-
    • 16alpha,17alpha-Epoxy-3beta-hydroxy-5-pregnen-20-one
    • (3beta,16alpha)-16,17-epoxy-3-hydroxy-pregn-5-en-20-one
    • G77967
    • CHEMBL2112757
    • 3beta-hydroxy-16alpha-16,17-epoxypregn-5-en-20-one
    • BDBM50407983
    • NS00042113
    • SCHEMBL9622417
    • EINECS 213-548-2
    • 16,17a-Epoxypregnenolone
    • A)-
    • Pregn-5-en-20-one, 16,17-epoxy-3-hydroxy-, (3
    • 5-Pregnen-16alpha,17alpha-epoxy-3beta-ol-20-one
    • AKOS005622695
    • MDL: MFCD00135147
    • Inchi: 1S/C21H30O3/c1-12(22)21-18(24-21)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h4,14-18,23H,5-11H2,1-3H3/t14-,15+,16-,17-,18+,19-,20-,21+/m0/s1
    • Chave InChI: UQVIXFCYKBWZPJ-XXHSLLPRSA-N
    • SMILES: C([C@@]12O[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O)(=O)C

Propriedades Computadas

  • Massa Exacta: 330.21900
  • Massa monoisotópica: 330.219
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 24
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 639
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 8
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 49.8A^2
  • XLogP3: 2.9

Propriedades Experimentais

  • Cor/Forma: No data available
  • Densidade: 1.1800
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 462.3 °C at 760 mmHg
  • Ponto de Flash: 159.4 °C
  • Índice de Refracção: 1.577
  • PSA: 49.83000
  • LogP: 3.64660

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16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Carbamide peroxide ,  Sodium hydroxide Solvents: Methanol ,  Water ;  rt → 5 °C; 5 °C; 5 °C; 72 h, 5 °C
Referência
An improved process for the preparation of guggulsterones, the pharmacologically active constituents of gugulipid
, India, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
Referência
Method for preparing 3β, 16β-dihydroxy-5-ene-20S-methyl-21-amino-pregnane
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 7 h, 0 - 25 °C
1.2 Reagents: Water ;  overnight, 20 - 30 °C
Referência
Method for synthesis of 16β,21-epoxy-20S-methyl-5-ene-3β,21β-pregnanediol
, China, , ,

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
Referência
Synthesis and cytotoxic effect of pregnenolone derivatives with one or two α,β-unsaturated carbonyls and an ester moiety at C-21 or C-3
Chavez-Riveros, Alejandra; Cruz Noriega, Abigail; Ramirez Apan, Maria Teresa; Miranda, Luis D.; Bratoeff, Eugene, Steroids, 2018, 131, 37-45

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 °C; 23 h, 5 °C
1.2 Reagents: Water
Referência
process for the preparation of cyproterone acetate from solasodine
, European Patent Organization, , ,

Método de produção 6

Condições de reacção
1.1 Solvents: Methanol ;  rt → 15 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  24 h, 5 °C
Referência
The first syntheses of 16β-chloro- and 16β-bromocyproterone acetate
Sakee, Uthai; Kongkathip, Ngampong; Kongkathip, Boonsong, Synthetic Communications, 2003, 33(10), 1695-1706

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  15 min, 0 °C; overnight
Referência
Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin
Valiullina, Z. R.; Khasanova, L. S.; Miftakhov, M. S., Russian Journal of Organic Chemistry, 2022, 58(11), 1641-1647

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  24 - 26 °C; 4 - 5 h, 30 - 32 °C
Referência
Improved method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnene-20-one
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  26 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  31 °C; 31 °C → 34 °C; 3 h, 34 °C
Referência
Method for synthesis of 3β-hydroxy-16α,17α-epoxy-5-pregnen-20-one
, China, , ,

Método de produção 10

Condições de reacção
1.1 Reagents: Lead dioxide ,  Sodium chloride Solvents: Water ,  Decanediol ;  110 min, 46 °C
1.2 Reagents: Zinc benzoate ;  46 °C → 55 °C; 4 h, 55 °C; 55 °C → 16 °C; 40 min, 16 °C
Referência
Synthesis method of pharmaceutical intermediate 5-pregnene-16α,17α-epoxy-3β-ol-20-one from 5-pregnene-16-hydroxy-17-bromo-3-methoxy-20-one
, China, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
1.2 Reagents: 1,1-Diamino-1-hydroperoxymethanol ;  72 h, 5 °C
Referência
Process for preparing guggulsterones from 16-dihydropegnenolone acetate
, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  < 15 °C; 8 h, rt
Referência
A steroidal alkaloid hydrochloride, its preparation method and application
, China, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
Referência
21-Monohydroxylation of 17β-acetyl steroids using phenyliodosodiacetate: one-step method and its limitations
Huy, L. D.; Diep, N. T., Pharmaceutical Chemistry Journal, 2011, 45(9), 552-555

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrogen peroxide Solvents: Methanol ;  24 h, 5 °C
Referência
Direct α-hydroxylation of 17β-acetyl steroids using phenyliodosodiacetate
Huy, Luu Duc; Diep, Nguyen Thi, Advances in Natural Sciences (Hanoi, 2002, 3(2), 179-184

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  rt; 4 h, rt
Referência
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Chavez-Riveros, Alejandra; Bratoeff, Eugene; Heuze, Yvonne; Soriano, Juan; Moreno, Isabel; et al, Archiv der Pharmazie (Weinheim, 2015, 348(11), 808-816

Método de produção 16

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  5 - 24 h, 30 - 40 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 6 - 7
Referência
Process for preparation of 16-β-methylsterides compound as pharmaceutical intermediate
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Método de produção 17

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  36 h, rt
Referência
Epoxidation Activities of Human Cytochromes P450c17 and P450c21
Yoshimoto, Francis K.; Peng, Hwei-Ming; Zhang, Haoming; Anderson, Sean M.; Auchus, Richard J., Biochemistry, 2014, 53(48), 7531-7540

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  2 h, rt
Referência
Synthesis of epoxy-progesterone derivatives and spectroscopic analysis
Sun, Feng-qin; Lu, He-rong; Ge, Wen-zhong, Fenzi Kexue Xuebao, 2007, 23(3), 209-212

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water
Referência
Synthesis and transformations of 20-isoxazolylsteroids with modified D ring: I. Synthesis of 16α,17α-epoxy derivatives
Litvinovskaya, R. P.; Drach, S. V.; Khripach, V. A., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2001, 37(6), 787-792

Método de produção 20

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Methanol ,  Water ;  4 h, rt
Referência
Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21
Silva-Ortiz, Aylin Viviana; Bratoeff, Eugene; Ramirez-Apan, Maria Teresa; Garcia-Becerra, Rocio; Ordaz-Rosado, David; et al, Journal of Steroid Biochemistry and Molecular Biology, 2016, 159, 8-18

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Raw materials

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Preparation Products

16a,17-Epoxy-3b-hydroxypregn-5-en-20-one Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:974-23-2)16,17-Epoxypregnenolone
Número da Ordem:sfd11554
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:974-23-2)16,17-环氧孕烯醇酮
Número da Ordem:LE2472712
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:40
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:974-23-2)16,17-Epoxypregnenolone
sfd11554
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:974-23-2)16,17-环氧孕烯醇酮
LE2472712
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
E- mail